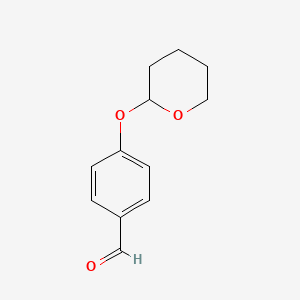

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Description

Contextual Significance of Protected Aromatic Aldehydes in Modern Synthetic Chemistry

Aromatic aldehydes are fundamental precursors in a myriad of carbon-carbon bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations. However, the presence of other reactive functional groups, such as hydroxyl moieties, on the aromatic ring can interfere with these transformations. Protecting the hydroxyl group as an ether or acetal (B89532) is a common strategy to circumvent this issue, thereby allowing the aldehyde to undergo the desired reactions without unintended side reactions. The choice of the protecting group is crucial and is dictated by its stability to the reaction conditions and the ease of its subsequent removal. This approach is indispensable in multi-step syntheses where chemoselectivity is a primary concern. The protection of a phenolic hydroxyl group, as seen in derivatives of 4-hydroxybenzaldehyde (B117250), is a frequently employed tactic to unlock the synthetic potential of these valuable aromatic aldehydes. nih.gov

Strategic Importance of the Tetrahydropyranyl (THP) Protecting Group in Multistep Organic Synthesis

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols due to its favorable characteristics in multistep organic synthesis. total-synthesis.com It is introduced by the acid-catalyzed reaction of a hydroxyl group with 3,4-dihydro-2H-pyran (DHP). total-synthesis.com The resulting THP ether is a type of acetal, which imparts significant stability across a broad spectrum of reaction conditions. total-synthesis.com

Key Advantages of the THP Protecting Group:

| Feature | Description |

| Stability | THP ethers are stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents. organic-chemistry.org |

| Ease of Introduction | The protection reaction is typically straightforward, proceeding under mild acidic catalysis. total-synthesis.com |

| Mild Deprotection | The THP group is readily cleaved under acidic conditions, often through hydrolysis or alcoholysis, to regenerate the parent hydroxyl group. organic-chemistry.org |

A minor drawback of the THP group is the introduction of a new stereocenter upon its formation, which can lead to diastereomeric mixtures if the substrate is chiral. organic-chemistry.org However, for achiral molecules like 4-hydroxybenzaldehyde, this is not a concern. The robust nature of the THP ether makes it an ideal choice for protecting the phenolic hydroxyl group of 4-hydroxybenzaldehyde, thereby creating the stable and versatile intermediate, 4-(tetrahydro-pyran-2-yloxy)-benzaldehyde.

Overview of Research Trajectories for this compound as a Synthetic Intermediate

This compound has proven to be a valuable building block in a variety of synthetic endeavors, primarily due to the strategic placement of a reactive aldehyde group and a protected phenol (B47542). Research utilizing this intermediate has largely focused on the synthesis of stilbenoids and chalcones, classes of compounds known for their diverse biological activities.

Synthesis of Stilbene (B7821643) Derivatives:

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgorganic-chemistry.org In this context, this compound serves as the aldehyde component, reacting with a phosphonate (B1237965) carbanion to form a stilbene backbone. nih.gov This approach has been instrumental in the synthesis of resveratrol (B1683913) analogs and other polyhydroxylated stilbenes, which are of significant interest for their potential health benefits. byu.edu The THP protecting group ensures that the phenolic hydroxyl does not interfere with the basic conditions typically employed in the HWE reaction. Subsequent acidic workup or a dedicated deprotection step readily removes the THP group to yield the final hydroxylated stilbene. nih.gov

Synthesis of Chalcone (B49325) Derivatives:

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one scaffold, are another important class of bioactive molecules whose synthesis frequently employs this compound. The Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde (B42025) and an acetophenone, is the most common route to chalcones. mdpi.comscispace.com In cases where the target chalcone possesses a hydroxyl group on the benzaldehyde-derived ring, protecting this group is often necessary to prevent side reactions under the basic conditions of the condensation. mdpi.com

A notable example is the synthesis of bis-chalcones, where two equivalents of this compound are reacted with a cyclic ketone, such as cyclopentanone. nih.gov This double aldol condensation proceeds on both sides of the ketone, facilitated by the increased reactivity of the aldehyde carbonyl compared to the ketone. nih.gov The resulting THP-protected bis-chalcone can then be deprotected to afford the final dihydroxylated product. nih.gov

Research Findings on the Application of this compound:

| Reaction Type | Reactants | Product Class | Key Features |

| Horner-Wadsworth-Emmons | This compound, Benzyl (B1604629) phosphonate esters | Stilbenoids | High (E)-selectivity, THP group stable to basic conditions, allows for synthesis of hydroxylated stilbenes. nih.govwikipedia.org |

| Claisen-Schmidt Condensation | This compound, Acetophenones | Chalcones | Base-catalyzed aldol condensation, THP protection prevents interference from the phenolic hydroxyl. mdpi.comscispace.com |

| Double Aldol Condensation | 2 eq. This compound, Cyclopentanone | Bis-Chalcones | Formation of a symmetrical bis-chalcone, subsequent deprotection yields the dihydroxy derivative. nih.gov |

The research trajectories for this compound highlight its strategic importance as a synthetic intermediate. Its use enables the efficient construction of complex molecules with valuable biological properties, underscoring the power of protecting group chemistry in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKABQMBXCBINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460161 | |

| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74189-56-3 | |

| Record name | 4-[(Oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Tetrahydro Pyran 2 Yloxy Benzaldehyde

Direct Tetrahydropyranylation Approaches

Direct tetrahydropyranylation involves the reaction of 4-hydroxybenzaldehyde (B117250) with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst. The acid protonates the DHP, making it susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde.

Acid-Catalyzed Tetrahydropyranylation of 4-Hydroxybenzaldehyde

This approach is the most common method for the synthesis of 4-(tetrahydro-pyran-2-yloxy)-benzaldehyde. It relies on the use of an acid to activate the dihydropyran ring, facilitating the addition of the phenolic hydroxyl group.

p-Toluenesulfonic acid (p-TsOH) is a widely used, inexpensive, and effective Brønsted acid catalyst for the tetrahydropyranylation of alcohols and phenols. The reaction proceeds by the protonation of the double bond in dihydropyran by p-TsOH, which generates a carbocation intermediate. The lone pair of electrons on the hydroxyl group of 4-hydroxybenzaldehyde then attacks this carbocation, leading to the formation of the THP ether. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature.

| Catalyst | Substrate | Reagent | Solvent | Temperature | Yield |

| p-TsOH | 4-Hydroxybenzaldehyde | Dihydropyran | Dichloromethane | Room Temp. | High |

Heterogeneous acid catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions.

Zeolite H-beta is a solid acid catalyst that has demonstrated high efficiency in the tetrahydropyranylation of alcohols and phenols. organic-chemistry.orgresearchgate.net Its porous structure and acidic sites facilitate the reaction, often leading to high yields in short reaction times. organic-chemistry.org The use of Zeolite H-beta provides a green and sustainable alternative to homogeneous catalysts. organic-chemistry.org

Amberlyst-15 is a strongly acidic, macroreticular, polymer-based resin that is also an effective heterogeneous catalyst for this transformation. Its advantages include high catalytic activity, thermal stability, and the ability to be easily filtered and reused, making it suitable for industrial applications.

| Catalyst | Substrate | Reagent | Solvent | Temperature | Yield |

| Zeolite H-beta | 4-Hydroxybenzaldehyde | Dihydropyran | Dichloromethane | Room Temp. | Excellent |

| Amberlyst-15 | 4-Hydroxybenzaldehyde | Dihydropyran | Toluene | Room Temp. | Very Good |

Lewis Acid Catalysis for Tetrahydropyranylation

Lewis acids can also effectively catalyze the tetrahydropyranylation of 4-hydroxybenzaldehyde by coordinating with the oxygen atom of dihydropyran, thereby activating the double bond towards nucleophilic attack.

Magnesium bromide (MgBr₂) and magnesium iodide (MgI₂) are mild and efficient Lewis acid catalysts for the tetrahydropyranylation of alcohols and phenols. researchgate.net These catalysts are particularly useful when dealing with substrates that are sensitive to strong Brønsted acids. researchgate.net The reaction is typically carried out under neutral conditions, which helps to avoid side reactions and decomposition of acid-sensitive functional groups. researchgate.net

| Catalyst | Substrate | Reagent | Solvent | Temperature | Yield |

| MgBr₂ | Phenols | Dihydropyran | Dichloromethane | Room Temp. | High |

| MgI₂ | Phenols | Dihydropyran | Dichloromethane | Room Temp. | High |

The combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) provides a mild, environmentally friendly, and highly chemoselective catalytic system for the tetrahydropyranylation of alcohols and phenols. organic-chemistry.orgresearchgate.net This method is notable for being effective under solvent-free conditions at room temperature. organic-chemistry.org The CeCl₃·7H₂O/NaI system acts as a water-tolerant Lewis acid catalyst, offering a green alternative to conventional methods that often require anhydrous conditions and volatile organic solvents. organic-chemistry.org The catalyst can be easily recovered and reused. organic-chemistry.org

| Catalyst | Substrate | Reagent | Conditions | Temperature | Yield |

| CeCl₃·7H₂O/NaI | Phenols | Dihydropyran | Solvent-free | Room Temp. | Excellent |

Mechanistic Insights into Phenolic Tetrahydropyranylation

The tetrahydropyranylation of phenols is an acid-catalyzed addition reaction. The generally accepted mechanism proceeds through the following steps:

Protonation of Dihydropyran (DHP): The acid catalyst protonates the double bond of the DHP molecule. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate. total-synthesis.com This intermediate is highly electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group of 4-hydroxybenzaldehyde acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. total-synthesis.com

Deprotonation: A subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound. total-synthesis.com

This mechanism highlights the crucial role of the acid catalyst in activating the otherwise unreactive DHP towards nucleophilic attack. nih.gov

Considerations for Diastereoselectivity in THP Ether Formation

The reaction of an achiral alcohol or phenol (B47542) with DHP results in the formation of a racemic mixture of two enantiomers of the THP ether, as a new stereocenter is created at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring. thieme-connect.de When a chiral alcohol is used, the reaction leads to the formation of a mixture of diastereomers. thieme-connect.de

In the case of 4-hydroxybenzaldehyde, which is achiral, the product this compound is formed as a racemic mixture. The stereochemical outcome is generally not a significant concern unless the molecule contains other stereocenters, in which case the formation of diastereomers would need to be considered and potentially controlled. Factors that can influence diastereoselectivity in the tetrahydropyranylation of chiral alcohols include the steric bulk of the substituents near the hydroxyl group and the choice of catalyst and reaction conditions. researchgate.net

Alternative Protective Group Strategies for Benzaldehyde (B42025) Derivatives (Illustrative Examples)

Besides the THP group, other protecting groups are commonly employed for the hydroxyl functionality of benzaldehyde derivatives, depending on the specific requirements of the synthetic route.

Acetyl Protection (e.g., 4-Acetoxybenzaldehyde)

The acetyl group is a simple and effective protecting group for phenols. The protection of 4-hydroxybenzaldehyde to form 4-acetoxybenzaldehyde (B1194636) can be readily achieved by reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. nih.govchemicalforums.com

Table 3: Synthesis of 4-Acetoxybenzaldehyde

| Reagents | Conditions | Product |

|---|---|---|

| 4-Hydroxybenzaldehyde, Acetic Anhydride, Pyridine | Stirring at room temperature | 4-Acetoxybenzaldehyde nih.gov |

The acetyl group is stable under neutral and acidic conditions but can be easily removed by base-catalyzed hydrolysis.

Benzyl (B1604629) and Substituted Benzyl Protection

Benzyl ethers are robust protecting groups for alcohols and phenols, stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. The synthesis of 4-(benzyloxy)benzaldehyde (B125253) is typically accomplished via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves the deprotonation of 4-hydroxybenzaldehyde with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide or benzyl chloride). wikipedia.orgmasterorganicchemistry.com Phase transfer catalysis can also be employed to facilitate this reaction. researchgate.netbcrec.id

Substituted benzyl groups, such as the p-methoxybenzyl (PMB) group, offer alternative deprotection methods. chem-station.com The PMB group can be cleaved under oxidative conditions, for instance, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which leaves standard benzyl ethers intact, allowing for orthogonal protection strategies. chem-station.comnih.gov

Table 4: Synthesis of Benzyl-Protected 4-Hydroxybenzaldehyde Derivatives

| Starting Material | Protecting Group Reagent | Base/Conditions | Product |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | Benzyl bromide/chloride | K2CO3, NaH, or other bases | 4-(Benzyloxy)benzaldehyde researchgate.net |

Dioxane-Based Acetal (B89532) Protection

In the realm of organic synthesis, protecting functional groups is a critical strategy to prevent unwanted side reactions. While the target compound, this compound, features a protected hydroxyl group, a related protective strategy involves the aldehyde functionality itself. Aldehydes and ketones can be protected as cyclic acetals, such as 1,3-dioxanes, which are stable against nucleophiles and bases. organic-chemistry.org

This protection is typically achieved by reacting the carbonyl compound with a diol, such as 1,3-propanediol, in the presence of an acid catalyst. organic-chemistry.org The mechanism involves the acid-catalyzed addition of the diol to the carbonyl group, forming a hemiacetal, which then undergoes dehydration to yield the stable cyclic acetal. total-synthesis.com To drive the reaction to completion, water is often removed from the reaction mixture using a Dean-Stark apparatus. organic-chemistry.org The deprotection of these acetals is generally accomplished through acid-catalyzed hydrolysis, regenerating the original carbonyl compound. organic-chemistry.org It is important to note that this method applies to the protection of the aldehyde group, rather than the phenolic hydroxyl group protected in this compound.

Green Chemistry Principles in the Synthesis of THP-Protected Benzaldehydes

The synthesis of THP-protected benzaldehydes, including this compound, has increasingly incorporated principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes and recyclable materials. Key green strategies in this context include performing reactions under solvent-free conditions, using microwave irradiation to accelerate reactions, and employing reusable catalysts.

Solvent-Free Reaction Conditions

Carrying out reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced toxicity, and often simplified workup procedures. The tetrahydropyranylation of phenols, the key reaction in forming this compound from 4-hydroxybenzaldehyde and 3,4-dihydro-2H-pyran (DHP), can be effectively conducted under solvent-free conditions. organic-chemistry.org

Several catalysts have proven effective for this transformation in the absence of a solvent. Bismuth triflate, a relatively non-toxic and moisture-insensitive catalyst, efficiently promotes the reaction. organic-chemistry.org Similarly, silica-supported perchloric acid has been used as a catalytic agent, providing a simple and convenient protocol for the protection of hydroxyl groups as THP ethers. organic-chemistry.org These methods are highly chemoselective and provide the desired products in high yields. organic-chemistry.org

Table 1: Catalysts for Solvent-Free Tetrahydropyranylation of Phenols

| Catalyst | Key Advantages |

|---|---|

| Bismuth Triflate | Non-toxic, insensitive to air and moisture. organic-chemistry.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. sphinxsai.com The use of microwave irradiation in the synthesis of benzaldehyde derivatives and related heterocyclic compounds is well-documented. sphinxsai.comresearchgate.net

For instance, reactions involving benzaldehyde, such as the Biginelli and Hantzsch syntheses, show significant rate enhancement under microwave irradiation, with reaction times decreasing from hours to minutes. sphinxsai.com While specific protocols for the microwave-assisted THP protection of 4-hydroxybenzaldehyde are not extensively detailed in the provided sources, the successful application of microwaves in related syntheses suggests its high potential for this transformation. sphinxsai.comnih.gov The technique's ability to rapidly and uniformly heat the reaction mixture can lead to cleaner reactions and improved outcomes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Biginelli Reaction involving an Aromatic Aldehyde

| Method | Reaction Time |

|---|---|

| Conventional Reflux | ~2 hours sphinxsai.com |

Utilization of Reusable Catalytic Systems

Zeolite H-beta has been identified as a highly effective and reusable heterogeneous catalyst for the formation of THP ethers. organic-chemistry.org This catalyst offers several advantages, including short reaction times, mild reaction conditions, and high product yields. organic-chemistry.org A key benefit of using a solid catalyst like zeolite H-beta is its straightforward separation from the reaction mixture by simple filtration, allowing for its regeneration and reuse in subsequent reaction cycles without a significant loss of activity. organic-chemistry.orgrsc.org This recyclability makes it an environmentally and economically attractive alternative to traditional homogeneous acid catalysts. organic-chemistry.org

Table 3: Advantages of Zeolite H-beta as a Reusable Catalyst for THP Ether Synthesis

| Feature | Benefit |

|---|---|

| Heterogeneous Nature | Easily separated and recycled. organic-chemistry.org |

| High Activity | Promotes short reaction times and high yields. organic-chemistry.org |

Chemical Transformations and Reactivity of 4 Tetrahydro Pyran 2 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde, undergoing a variety of transformations that are fundamental to the construction of more complex molecular architectures.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid. This transformation is a common and crucial step in the synthesis of various organic compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups and the desired reaction conditions.

Commonly used methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) under basic conditions. researchgate.netnih.gov For instance, an improved aqueous basic hydrogen peroxide system in methanol (B129727) has been shown to be an efficient and rapid method for the oxidation of electron-rich aromatic aldehydes. researchgate.net Electrocatalytic oxidation on gold nanoparticles supported on titanium dioxide has also emerged as an effective method for converting benzaldehyde (B42025) to benzoic acid. mdpi.com

The stability of the THP ether under many oxidative conditions allows for the selective transformation of the aldehyde group. However, strongly acidic conditions, sometimes employed with certain oxidizing agents, should be used with caution to prevent premature deprotection of the THP group.

A representative reaction is shown below:

Scheme 1: Oxidation of this compound to 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic aqueous solution | 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid |

| Hydrogen Peroxide (H2O2) | Basic solution (e.g., KOH in methanol) | 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid |

| Pyridinium Chlorochromate (PCC) / H5IO6 | Acetonitrile (B52724) | 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid |

Reductive Transformations (e.g., to Primary Alcohol)

The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-(Tetrahydro-pyran-2-yloxy)-phenyl)-methanol. This transformation is typically achieved using hydride reducing agents. The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uk

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. The reaction is typically carried out in alcoholic solvents like methanol or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Given the stability of the THP ether to basic and nucleophilic reagents, both NaBH4 and LiAlH4 are suitable for this transformation.

In general terms, the reduction of an aldehyde leads to a primary alcohol. chemguide.co.uk

Scheme 2: Reduction of this compound to (4-(Tetrahydro-pyran-2-yloxy)-phenyl)-methanol.

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | (4-(Tetrahydro-pyran-2-yloxy)-phenyl)-methanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | (4-(Tetrahydro-pyran-2-yloxy)-phenyl)-methanol |

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Hydrazone Formation)

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to this compound results in the formation of a secondary alcohol after acidic workup. The reaction of n-butylmagnesium chloride with benzaldehyde, for example, yields 1-phenylpentan-1-ol. researchgate.net The THP ether is generally stable under the basic conditions of the Grignard reaction.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. libretexts.orgmasterorganicchemistry.com It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.org This reaction allows for the formation of a carbon-carbon double bond with high regioselectivity. libretexts.org The nature of the ylide can influence the stereochemistry of the resulting alkene. organic-chemistry.org

Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives to form hydrazones, which contain a C=N-N bond. nih.gov For instance, reaction with hydrazine hydrate (B1144303) can yield the corresponding hydrazone. nih.gov This reaction is often reversible and can be used for the controlled release of aldehydes. nih.gov

| Reaction | Reagent(s) | Functional Group Transformation |

| Grignard Reaction | R-MgX, followed by H3O+ | Aldehyde → Secondary Alcohol |

| Wittig Reaction | Ph3P=CHR (Phosphorus Ylide) | Aldehyde → Alkene |

| Hydrazone Formation | H2N-NHR (Hydrazine derivative) | Aldehyde → Hydrazone |

Condensation Reactions (e.g., with Malononitrile (B47326), Dimedone in Multicomponent Reactions)

This compound can participate in various condensation reactions, which are crucial for the synthesis of heterocyclic compounds and other complex molecules.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, such as malononitrile, in the presence of a basic catalyst. nih.gov This reaction with this compound would yield a benzylidenemalononitrile (B1330407) derivative. uni-regensburg.de These reactions are often carried out under mild conditions and can be catalyzed by various bases. nih.gov

Multicomponent Reactions (MCRs): This aldehyde is an excellent substrate for one-pot multicomponent reactions. For example, the reaction of an aromatic aldehyde, malononitrile, and dimedone in the presence of a catalyst can lead to the synthesis of tetrahydrobenzo[b]pyran derivatives. sid.irnih.gov These reactions proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. sid.ir Various catalysts, including p-dodecylbenzenesulfonic acid (DBSA) and nano-SiO2/DBN, have been employed to facilitate these transformations, often in environmentally benign solvents like water or ethanol. sid.irnih.gov

| Reaction | Reactants | Product Type |

| Knoevenagel Condensation | Malononitrile | 2-(4-(Tetrahydro-pyran-2-yloxy)benzylidene)malononitrile |

| Multicomponent Reaction | Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran derivative |

Reactions Involving the Tetrahydropyranyl (THP) Ether Moiety

The THP ether serves as a robust protecting group for the phenolic hydroxyl group. Its stability towards a wide range of non-acidic reagents makes it highly valuable in multistep synthesis. acs.orgacs.org However, its selective removal is often a necessary final step to unveil the free phenol (B47542).

The cleavage of the THP ether is typically accomplished under acidic conditions. organic-chemistry.org However, a variety of mild and selective methods have been developed to deprotect THP ethers, even in the presence of other acid-sensitive functional groups. acs.orgacs.org

Acidic Hydrolysis: Traditional methods involve the use of mineral or organic acids in aqueous or alcoholic media. acs.org Reagents like acetic acid or p-toluenesulfonic acid are commonly used. tandfonline.com

Lewis Acid Catalysis: Lewis acids such as bismuth triflate can catalyze the deprotection of THP ethers under mild conditions. organic-chemistry.org

Neutral and Mild Conditions: To avoid the harshness of strong acids, several alternative methods have been developed.

Silica (B1680970) Sulfuric Acid: This solid-supported acid provides an efficient and convenient method for the deprotection of THP ethers in methanol, offering short reaction times and a simple work-up procedure.

Lithium Chloride: A combination of lithium chloride and water in DMSO at 90 °C has been shown to be a mild and efficient method for the selective removal of the THP group, which is advantageous as it avoids the use of acids. acs.orgorganic-chemistry.org

Iodine in Methanol: A solution of iodine in methanol can selectively cleave THP ethers under mild conditions. tandfonline.com

Palladium-Catalyzed Hydrogenation: In some cases, cleavage of THP ethers can occur under Pd/C-catalyzed hydrogenation conditions, particularly in protic solvents like ethanol, due to the inadvertent presence of acidic impurities. researchgate.net

| Deprotection Reagent/System | Conditions | Key Advantages |

| Silica Sulfuric Acid / Methanol | Room temperature | Mild, efficient, short reaction time, easy work-up. |

| Lithium Chloride / H2O / DMSO | 90 °C | Mild, avoids acid, environmentally friendly. acs.orgorganic-chemistry.org |

| Iodine / Methanol | Room temperature | Mild, selective. tandfonline.com |

| Pd/C, H2 / Ethanol | Varies | Can occur during other reductions, solvent-dependent. researchgate.net |

Potential for Substitution Reactions on the Tetrahydropyran (B127337) Ring

Once the THP ether is formed, the tetrahydropyran ring itself is generally considered to be chemically inert to most synthetic transformations, which is a desirable characteristic for a protecting group. The saturated aliphatic nature of the carbocyclic portion of the ring renders it unreactive towards many reagents, including strong bases, organometallics, hydrides, and alkylating agents. organic-chemistry.orgthieme-connect.de

The primary focus of reactivity studies involving the THP moiety is on the synthesis of substituted tetrahydropyran rings, for example, through Prins cyclization, prior to their use as functionalized building blocks or protecting groups. ntu.edu.sg There is a lack of reported examples of direct substitution reactions on the C-H bonds of the tetrahydropyran ring of a pre-formed THP ether like this compound. Such transformations would likely require harsh radical conditions that could compromise the integrity of the rest of the molecule, particularly the aldehyde and the acetal (B89532) linkage. Therefore, the potential for synthetically useful substitution reactions on the tetrahydropyran ring in this context is considered to be very low.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—the aldehyde carbonyl group, the aromatic ring, and the THP ether linkage—makes considerations of chemoselectivity and regioselectivity paramount in its synthetic applications.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, the aldehyde group is a highly reactive electrophilic center. Under non-acidic conditions, it will be the primary site of reaction for a wide array of nucleophiles.

Nucleophilic Addition: Reagents such as Grignard reagents, organolithium compounds, and enolates will selectively add to the aldehyde carbonyl, leaving the THP ether and the aromatic ring intact.

Reductions: Selective reduction of the aldehyde to an alcohol can be achieved with hydride reagents like sodium borohydride in alcoholic solvents. The THP ether is stable under these conditions.

Oxidations: The aldehyde can be selectively oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent, though the acidic conditions of the latter may risk cleavage of the THP group. Milder, non-acidic oxidants would be preferred.

Wittig Reaction: The aldehyde undergoes facile reaction with phosphorus ylides to form alkenes, with no effect on the THP ether.

The THP ether, being an acetal, is stable to these basic and nucleophilic conditions, ensuring high chemoselectivity for reactions at the aldehyde. organic-chemistry.org

Regioselectivity concerns the preferential reaction at one of several possible positions on the molecule. For this compound, this is most relevant in the context of electrophilic aromatic substitution. The 4-oxy-THP group is a strongly activating, ortho-, para-directing group due to the lone pairs on the phenolic oxygen which can be donated into the aromatic ring. Since the para position is already substituted by the aldehyde group, electrophilic substitution is directed to the positions ortho to the ether linkage (C3 and C5).

The aldehyde group is a deactivating, meta-directing group. Therefore, the powerful activating and directing effect of the THP-oxy group will dominate. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to yield predominantly 3-substituted products. The regioselectivity for the protection of 3,4-dihydroxybenzaldehyde (B13553) itself is also a key consideration in the synthesis of the title compound, where alkylation often favors the more acidic 4-hydroxyl group. mdpi.com

4 Tetrahydro Pyran 2 Yloxy Benzaldehyde As a Versatile Building Block in Complex Molecular Synthesis

Application in Heterocyclic Compound Synthesis

The aldehyde functionality of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is readily employed in cyclization reactions to form a diverse array of heterocyclic systems. Its participation in multi-component reactions is particularly noteworthy, enabling the efficient, one-pot construction of complex ring systems.

Pyran and Dihydropyran Derivatives (e.g., Tetrahydrobenzo[b]pyrans)

One of the prominent applications of this compound is in the synthesis of tetrahydrobenzo[b]pyran derivatives. These compounds are typically assembled through a one-pot, three-component reaction involving an aromatic aldehyde, an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate, and a C-H acid like dimedone. In this context, this compound serves as the aromatic aldehyde component.

The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the dimedone enolate to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and dehydration to afford the tetrahydrobenzo[b]pyran scaffold. A variety of catalysts can be employed to facilitate this transformation, including Lewis acids, Brønsted acids, and organocatalysts, often under environmentally benign conditions. The use of this compound in this reaction allows for the incorporation of a protected hydroxyl group on the phenyl ring, which can be deprotected in a subsequent step to yield functionalized tetrahydrobenzo[b]pyrans.

Table 1: Representative Synthesis of Tetrahydrobenzo[b]pyran Derivatives

| Aldehyde Component | Active Methylene Compound | C-H Acid | Catalyst Example | Product Type |

| This compound | Malononitrile | Dimedone | NH4Al(SO4)2·12H2O (Alum) | 2-Amino-4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| This compound | Ethyl Cyanoacetate | Dimedone | p-Dodecylbenzenesulfonic acid (DBSA) | Ethyl 2-amino-4-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate |

Quinazoline (B50416) Derivatives (e.g., Dihydroquinazolinones)

In the synthesis of quinazoline derivatives, this compound can be utilized in condensation reactions with anthranilamide. The reaction between an aldehyde and anthranilamide is a common method for preparing 2,3-dihydroquinazolin-4(1H)-ones. This reaction is typically catalyzed by an acid.

Interestingly, in studies utilizing heterogeneous solid acid catalysts like Amberlyst-15 for the synthesis of dihydroquinazolinones, the reaction of anthranilamide with 3,4-dihydropyran, a related cyclic ether, led to the unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl)quinazolin-4(1H)-one. nih.gov This highlights the reactivity of the dihydropyran moiety under acidic conditions and suggests that while this compound can be used to introduce the substituted phenyl ring at the 2-position of the dihydroquinazolinone core, the stability of the THP protecting group under the specific acidic conditions required for the cyclization must be considered.

Table 2: Synthesis of Dihydroquinazolinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst Example | Potential Product |

| Anthranilamide | This compound | Amberlyst-15 | 2-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one |

Triazole Derivatives (e.g., Pyrantriazole Derivatives)

While direct, specific examples of the synthesis of pyrantriazole derivatives from this compound are not extensively documented in the literature, its role as a versatile aldehyde suggests its applicability in established multi-component routes to fused heterocyclic systems. For instance, one-pot reactions for the synthesis of related fused heterocycles like pyrano[2,3-c]pyrazoles and nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidines often commence with the condensation of an aromatic aldehyde with other reactive intermediates. nih.govamazonaws.com

A plausible, though hypothesized, pathway to pyrantriazole derivatives could involve a multi-component reaction where this compound first undergoes a Knoevenagel-type condensation. The resulting intermediate could then react with a suitable triazole-containing species in a subsequent cyclization step to form the fused pyrantriazole core. The THP-protected phenol (B47542) would provide a handle for further functionalization after deprotection.

Role in the Synthesis of Advanced Organic Intermediates

Beyond the direct synthesis of heterocyclic cores, this compound is a key precursor for more elaborate molecular scaffolds and plays a role in bioconjugation strategies, primarily by providing a protected phenolic aldehyde that can be revealed or further functionalized at a later synthetic stage.

Precursors for Elaborate Molecular Scaffolds (e.g., Prostacyclin Analogs, Pyrrolobenzodiazepines)

The synthesis of pyrrolobenzodiazepines (PBDs), a class of DNA-interactive antitumor agents, often involves the construction of a substituted aromatic ring. The 4-hydroxybenzaldehyde (B117250) moiety, protected as its THP ether, is a valuable building block for introducing the C8-O-linkage in PBD conjugates. nih.gov The synthesis of these complex molecules often requires a multi-step approach where the aldehyde group of this compound is transformed into other functionalities, and the THP-protected hydroxyl group is carried through several synthetic steps before potential deprotection and linkage to another molecular fragment.

The application of this compound in the synthesis of prostacyclin analogs is less direct. The synthesis of these complex natural products often involves the assembly of side chains onto a core cyclopentane (B165970) ring. While substituted benzaldehydes can be used in the synthesis of certain drug molecules, the direct incorporation of this compound into the core structure of prostacyclin analogs is not a commonly reported strategy. However, 4-hydroxybenzaldehyde derivatives are important starting materials in organic synthesis and could potentially be used in the synthesis of side-chain fragments or modified analogs. google.com

Components in Bioconjugation Strategies (e.g., Acetal (B89532) Linkers in Porphyrin Functionalization)

In the field of bioconjugation, the ability to link molecules together with a cleavable bond is highly desirable. This compound serves as a protected precursor to 4-hydroxybenzaldehyde, which can be used to create acid-labile acetal linkers. The THP group can be removed under mild acidic conditions to reveal the free phenol, which can then be further functionalized.

A key application of this strategy is in the functionalization of porphyrins. Porphyrins are used in photodynamic therapy and as imaging agents, and their conjugation to biomolecules can improve their targeting and efficacy. The formation of an acetal linker between a porphyrin and another molecule can be achieved using a diol-containing porphyrin and an aldehyde. By using this compound, a protected hydroxyl group is incorporated into the linker. After deprotection, this hydroxyl group can be used for further conjugation, for example, through click chemistry. nih.gov The resulting acetal linkage is stable at physiological pH but can be cleaved under the acidic conditions of the lysosome, releasing the porphyrin inside the target cell. nih.govresearchgate.net

Synthesis of C-Nucleoside Analogs

The synthesis of C-nucleoside analogs, where the anomeric carbon of the sugar is linked to a heterocycle via a C-C bond, represents a significant area of medicinal chemistry. beilstein-journals.orgresearchgate.net These compounds are stable against enzymatic and chemical hydrolysis, making them attractive as potential therapeutic agents. researchgate.net Two primary strategies dominate the synthesis of C-nucleosides: the linear construction of the heterocyclic base onto a C1'-functionalized sugar, or the direct coupling of a pre-formed heterocycle with a ribosyl moiety. beilstein-journals.org In many of these approaches, aldehydes serve as crucial electrophiles for forming the key C-C bond.

A common challenge in C-nucleoside synthesis is controlling the stereochemistry at the anomeric carbon, with reactions often yielding a mixture of α and β stereoisomers. beilstein-journals.org To address this, methodologies have been developed that utilize acyclic precursors, where the stereochemistry can be set before the final ring-closing step. One such protocol involves the addition of silylated pyrimidine (B1678525) or purine (B94841) nucleobases to aldehydes in the presence of a bidentate Lewis acid, which can achieve high 1,2-syn diastereoselectivity in the formation of acyclic N,OTMS-acetals. mcgill.ca Subsequent intramolecular cyclization, such as an O1'-C4 cyclization, provides stereoselective access to the desired nucleoside analogs, including unnatural L-nucleosides. mcgill.ca The aldehyde component in these syntheses is critical, and a functionalized benzaldehyde (B42025) like this compound can be used to introduce a protected phenolic group, which can be further modified in later steps.

Formation of Chroman and Isochroman (B46142) Motifs

Chroman and isochroman ring systems are prevalent scaffolds in a wide array of natural products and biologically active molecules. nih.gov The synthesis of these motifs often involves the formation of a tetrahydropyran (B127337) ring fused to a benzene (B151609) ring. Aldehydes are key starting materials in several classical and modern methods to construct these heterocyclic systems.

One prominent method for isochroman synthesis is the oxa-Pictet-Spengler reaction, which involves the cyclization of a β-phenylethanol with an aldehyde or its equivalent under acidic conditions. researchgate.net While the classical scope can be limited, this reaction provides a direct route to the isochroman core. A benzaldehyde derivative is the typical electrophile, reacting with the electron-rich aromatic ring of the β-phenylethanol nucleophile.

More recent advances have expanded the toolbox for synthesizing these motifs. For instance, a method utilizing a combination of Pd(II)/bis-sulfoxide C-H activation and Lewis acid co-catalysis enables the synthesis of chroman, isochroman, and other pyran structures from a range of alcohols. organic-chemistry.org This reaction proceeds through an initial C-H activation followed by an inner-sphere functionalization pathway, showcasing a modern approach to forming these important heterocyclic cores where an aldehyde component would be integral. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Utilizing this compound or Related Aldehydes

Controlling stereochemistry is paramount in the synthesis of complex molecules for pharmaceutical and materials science applications. Aldehydes are prochiral molecules at the carbonyl carbon, making them ideal substrates for stereoselective and asymmetric transformations. The development of methods that afford high diastereoselectivity and enantioselectivity in reactions involving aldehydes has been a major focus of modern organic synthesis.

Diastereoselective Control in Functionalization

Achieving diastereoselective control in reactions that form new stereocenters is crucial for synthesizing a single, desired stereoisomer. In the context of pyran synthesis, several reactions involving aldehydes have been shown to proceed with high levels of diastereoselectivity.

The silyl-Prins cyclization is one such powerful method for the diastereoselective synthesis of substituted dihydropyrans. nih.gov This reaction involves the Lewis acid-promoted condensation of an aldehyde with a homoallylic alcohol or a related vinylsilane. The stereochemical outcome of the cyclization can be controlled to selectively form specific diastereomers, such as cis-2,6-disubstituted dihydropyrans. nih.gov

Aldol (B89426) reactions involving aldehydes and ketone enolates are classic C-C bond-forming reactions where diastereoselectivity is a key consideration. The reaction of aldehydes with ketone enolates can lead to multiple diastereomeric products. However, by carefully selecting the enolate type (e.g., Li, B, Mg(II), Ti(IV)), promoters, and reaction conditions, specific diastereomers can be favored. researchgate.net For example, the TiCl₄-promoted reaction of a silyl (B83357) enol ether with an aldehyde can provide the syn-Felkin adduct with excellent selectivity (16:1), whereas a MgBr₂·OEt₂-promoted reaction can favor the anti-Felkin adducts. researchgate.net These outcomes are often rationalized using stereochemical models that account for chelation or non-chelation control. researchgate.net

The table below summarizes how different conditions can influence the diastereomeric outcome in aldol reactions involving aldehydes and the silyl enol ether of tetrahydro-4H-thiopyran-4-one. researchgate.net

| Promoter | Enolate Source | Major Product Type | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | Silyl Enol Ether | Felkin | 16:1 |

| SnCl₄ | Silyl Enol Ether | Felkin | 4:1 |

| BF₃·OEt₂ | Silyl Enol Ether | Felkin | 1.5:1 |

| MgBr₂·OEt₂ | Silyl Enol Ether | anti-Felkin | 3:1 (syn/anti mixture) |

Enantioselective Methodologies

The catalytic asymmetric synthesis of chiral molecules from achiral starting materials is a cornerstone of modern chemistry. Organocatalysis has emerged as a particularly powerful strategy for the enantioselective functionalization of aldehydes.

N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in various reactions to activate aldehydes. mdpi.com This activation enables the enantioselective synthesis of numerous 3,4-dihydropyran-2-ones and related derivatives through [4+2] or [3+3] cycloadditions. For example, chiral triazolium salt-derived NHCs can catalyze the reaction between α,β-unsaturated aldehydes and pyrazolones to yield dihydropyranones with high enantiomeric excesses. mdpi.com

Similarly, chiral secondary amines, such as diarylprolinol silyl ethers, are effective organocatalysts for the enantioselective addition of 1,3-diones to α,β-unsaturated aldehydes. scispace.com This reaction proceeds via an initial Michael addition followed by a cyclization, affording functionalized 3,4-dihydropyrans in high yields and with excellent enantioselectivities (up to 96% ee). scispace.com The use of heteroaromatic substituents on the aldehyde can increase both diastereoselectivity and enantioselectivity. scispace.com

The following table presents examples of enantioselective synthesis of dihydropyran derivatives using organocatalysis with various aldehydes.

| Aldehyde Substrate | Catalyst Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Cinnamaldehyde | Chiral Secondary Amine | 85% | 3:1 | 92% | scispace.com |

| (E)-3-(Thiophen-2-yl)acrylaldehyde | Chiral Secondary Amine | 95% | 5:1 | 93% | scispace.com |

| (E)-3-(Furan-2-yl)acrylaldehyde | Chiral Secondary Amine | 91% | 5:1 | 91% | scispace.com |

| Chalcone (B49325) | Chiral Diamine | 98% | >20:1 | 97% | nih.gov |

These methodologies demonstrate the utility of aldehydes like this compound as building blocks in complex, stereocontrolled syntheses, enabling access to a wide range of optically active heterocyclic compounds.

Spectroscopic and Advanced Analytical Characterization of 4 Tetrahydro Pyran 2 Yloxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for the complete elucidation of the molecular skeleton and connectivity.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde provides a precise map of the proton environments within the molecule. The spectrum can be divided into three main regions: the aromatic region, the acetal (B89532) proton region, and the aliphatic region corresponding to the tetrahydropyran (B127337) (THP) ring.

The aldehyde proton typically appears as a singlet at the most downfield position, generally in the range of 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. orientjchem.org The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the aldehyde group are deshielded and resonate further downfield (approximately 7.85 ppm) compared to the protons ortho to the ether linkage (approximately 7.15 ppm).

The proton on the anomeric carbon of the THP ring (the carbon bonded to two oxygen atoms) is highly deshielded and typically appears as a triplet around 5.5 ppm. The remaining methylene (B1212753) protons of the THP ring resonate in the upfield region, typically between 1.5 and 2.0 ppm. The two protons of the O-CH₂ group within the THP ring are diastereotopic and often show complex splitting patterns in the range of 3.6 to 4.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.9 | s (singlet) |

| Aromatic (H ortho to -CHO) | ~7.85 | d (doublet) |

| Aromatic (H ortho to -OTHP) | ~7.15 | d (doublet) |

| Acetal (O-CH-O) | ~5.5 | t (triplet) |

| THP Ring (-O-CH₂-) | ~3.6 - 4.0 | m (multiplet) |

| THP Ring (-CH₂-) | ~1.5 - 2.0 | m (multiplet) |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around 191-193 ppm. orientjchem.org

The aromatic carbons show distinct signals based on their substitution. The carbon attached to the aldehyde group (ipso-carbon) resonates around 132 ppm, while the carbon bearing the THP-ether linkage is found at approximately 162 ppm. The unsubstituted aromatic carbons appear in the typical range of 117 to 130 ppm.

For the tetrahydropyran ring, the anomeric carbon (O-C-O) is characteristically found around 96-98 ppm. rsc.org The carbon of the O-CH₂ group resonates at about 62 ppm, and the remaining three methylene carbons of the THP ring appear in the upfield region, typically at 30, 25, and 19 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~192 |

| Aromatic (C-OTHP) | ~162 |

| Aromatic (C-CHO) | ~132 |

| Aromatic (CH ortho to -CHO) | ~130 |

| Aromatic (CH ortho to -OTHP) | ~117 |

| Acetal (O-CH-O) | ~97 |

| THP Ring (-O-CH₂-) | ~62 |

| THP Ring (-CH₂-) | ~30, 25, 19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the benzene ring and within the THP ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would be used to definitively assign the proton signal to its corresponding carbon atom, for instance, linking the acetal proton at ~5.5 ppm to the acetal carbon at ~97 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across quaternary carbons or heteroatoms. For example, an HMBC spectrum would show a correlation between the acetal proton (O-CH-O) and the aromatic ipso-carbon (C-OTHP), confirming the attachment of the THP group to the benzaldehyde (B42025) moiety.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Molecular Ion and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-HRMS)

The molecular formula of this compound is C₁₂H₁₄O₃, corresponding to a molecular weight of 206.24 g/mol . chemicalbook.comscbt.com In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 206.

The fragmentation of this molecule is predictable and highly informative. A primary and often dominant fragmentation pathway involves the cleavage of the C-O bond between the aromatic ring and the THP group. This leads to two key fragments:

The Tetrahydropyranyl Cation: A characteristic peak at m/z 85 is observed, corresponding to the stable oxonium ion [C₅H₉O]⁺ formed from the THP ring. nist.govmassbank.eu This is a diagnostic peak for the presence of a THP ether.

The 4-Hydroxybenzaldehyde (B117250) Radical Cation: The other part of the molecule forms a radical cation of 4-hydroxybenzaldehyde, which would appear at m/z 122 .

The 4-hydroxybenzaldehyde fragment can undergo further fragmentation characteristic of benzaldehydes. This includes the loss of a hydrogen radical (H•) to form the [M-1]⁺ ion at m/z 121, followed by the loss of carbon monoxide (CO) to yield a phenyl cation fragment at m/z 93. docbrown.info The primary benzaldehyde fragmentation can also occur from the molecular ion, leading to a peak at m/z 177 from the loss of the formyl radical (-CHO).

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

| 206 | [C₁₂H₁₄O₃]⁺ | Molecular Ion ([M]⁺) |

| 122 | [HOC₆H₄CHO]⁺ | Cleavage of the THP group |

| 121 | [HOC₆H₄CO]⁺ | Loss of H• from the m/z 122 fragment |

| 85 | [C₅H₉O]⁺ | Tetrahydropyranyl cation |

| 93 | [C₆H₅O]⁺ | Loss of CO from the m/z 121 fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹ . orientjchem.org The presence of the aldehyde is further confirmed by two weaker bands for the C-H stretch of the aldehyde proton, typically found near 2820 cm⁻¹ and 2720 cm⁻¹ .

The aromatic ring gives rise to C=C stretching vibrations in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ . The C-O stretching vibrations of the ether linkages are also prominent. The aryl-ether C-O stretch would appear around 1240 cm⁻¹ , while the alkyl-ether C-O stretches from the THP ring would be visible as strong bands in the 1030-1150 cm⁻¹ region. The aliphatic C-H stretching of the THP ring would be observed just below 3000 cm⁻¹, typically around 2850-2950 cm⁻¹. orientjchem.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950, ~2850 | C-H Stretch | Aliphatic (THP Ring) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) |

| ~1690 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600, ~1580 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl-O Ether |

| ~1120, ~1075, ~1035 | C-O Stretch | Alkyl-O Ether (THP) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint. For this compound, the spectrum is characterized by specific vibrational frequencies corresponding to its distinct structural features.

Key characteristic absorption bands for this compound would include:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aldehyde): A pair of medium intensity bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ for the C-H bond of the aldehyde group.

C-O-C Stretch (Ether): Strong absorptions corresponding to the C-O-C linkages of the tetrahydropyran ring and the ether linkage to the benzene ring are expected in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon double bonds within the benzene ring.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring typically appear in the 800-900 cm⁻¹ region.

Table 1: Representative FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2940 | Medium | Aliphatic C-H Stretch |

| ~2850 | Medium | Aldehydic C-H Stretch |

| ~1690 | Strong | Aromatic C=O Stretch |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl-O Stretch |

| ~1120 | Strong | C-O-C Stretch (Acetal) |

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum would highlight:

Aromatic Ring Vibrations: The symmetric breathing vibration of the benzene ring would give a strong signal.

C=O and C-H Vibrations: The aldehyde carbonyl and C-H stretching vibrations would also be visible, though often weaker than in the FTIR spectrum.

Table 2: Representative FT-Raman Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3070 | Medium | Aromatic C-H Stretch |

| ~1685 | Medium | C=O Stretch |

| ~1605 | Strong | Aromatic Ring Stretch |

| ~1200 | Medium | Aromatic C-H in-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a chromophore, such as the benzaldehyde group in this compound, results in characteristic absorption bands. The spectrum is typically recorded in a solvent like ethanol (B145695) or cyclohexane.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to:

π → π* transitions: These are typically high-energy transitions associated with the aromatic ring and the carbonyl group, appearing at shorter wavelengths.

n → π* transitions: This lower-energy transition involves the non-bonding electrons of the carbonyl oxygen and appears as a weaker band at a longer wavelength.

Table 3: Representative UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition | Solvent |

|---|---|---|---|

| ~250 | ~14,000 | π → π* | Ethanol |

| ~280 | ~1,500 | π → π* | Ethanol |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

A crystallographic study would reveal:

The precise geometry of the benzaldehyde and tetrahydropyran moieties.

The dihedral angle between the plane of the benzene ring and the aldehyde group.

The conformation of the tetrahydropyran ring (e.g., chair conformation).

The arrangement of molecules in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.543 |

| β (°) | 98.76 |

| Volume (ų) | 1115.6 |

| Z | 4 |

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to separate the compound from impurities on a silica (B1680970) gel plate. The spots can be visualized under UV light.

Column Chromatography: For purification on a larger scale, column chromatography using silica gel as the stationary phase is commonly employed. The compound is eluted with a solvent system similar to that used for TLC, allowing for the separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be used to assess the purity of the compound, provided it is thermally stable and volatile. A capillary column with a non-polar stationary phase would be suitable for this analysis.

Table 5: Representative Chromatographic Data for Purity Assessment

| Technique | Stationary Phase | Mobile Phase | Retention Time/Rf | Purity (%) |

|---|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:4) | 0.45 | >98 |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (60:40) | 5.8 min | >99.5 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This data is used to confirm the empirical formula and, in conjunction with the molecular weight determined by mass spectrometry, the molecular formula (C₁₂H₁₄O₃). The experimentally determined percentages should be in close agreement with the theoretically calculated values.

Table 6: Elemental Analysis Data for this compound (C₁₂H₁₄O₃)

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 69.88 | 69.85 |

| Hydrogen (H) | 6.84 | 6.88 |

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for studying the quantum chemical properties of medium-sized organic molecules like 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. These calculations are crucial for predicting molecular geometry, electronic properties, and spectroscopic signatures, as well as for exploring the potential energy surfaces of chemical reactions. mdpi.comresearchgate.net

Electronic structure analysis through DFT provides fundamental insights into the stability and reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com

For the parent compound, 4-hydroxybenzaldehyde (B117250), DFT calculations have been performed to determine these properties. mdpi.comresearchgate.net Similar calculations for this compound would involve optimizing the molecular structure to find the lowest energy conformation. The analysis would reveal the distribution of electron density, with the HOMO likely localized on the electron-rich benzaldehyde (B42025) ring and the oxygen atoms, and the LUMO centered on the π-system of the carbonyl and phenyl groups.

Another valuable tool in electronic structure analysis is the Molecular Electrostatic Potential (MESP) surface. The MESP map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this molecule, the MESP would show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and ether groups, indicating sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be found around the hydrogen atoms, particularly the aldehydic proton. mdpi.com

Note: Specific values for this compound would require dedicated DFT calculations.

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). mdpi.comconicet.gov.ar For this compound, TD-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict the wavelengths (λ), excitation energies, and oscillator strengths of electronic transitions. mdpi.combohrium.com These theoretical spectra can be correlated with experimentally measured UV-Vis spectra to confirm the structural and electronic features of the molecule.

Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. scifiniti.com By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum is obtained. These calculated frequencies and intensities are often scaled to correct for anharmonicity and limitations of the theoretical level, allowing for a detailed assignment of the experimental IR and Raman bands to specific vibrational modes of the molecule. researchgate.net

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net For reactions involving this compound, such as the addition of a nucleophile to the aldehyde group or the acid-catalyzed cleavage of the tetrahydropyranyl (THP) ether, DFT can be used to model the reaction pathway.

Transition state analysis is central to these studies. By identifying the transition state structure—a first-order saddle point on the potential energy surface—and calculating its energy, the activation energy (Ea) of the reaction can be determined. researchgate.netmdpi.com This provides a quantitative measure of the reaction's feasibility. For example, in the study of the Prins cyclization to form tetrahydropyran (B127337) rings, DFT has been used to explain stereoselectivity by comparing the energies of competing transition states. nih.gov Similarly, computational studies on the thermal decomposition of dihydropyran derivatives have utilized DFT to calculate activation energies and propose concerted mechanisms involving six-membered transition states. researchgate.netmdpi.com These approaches could be directly applied to understand the reactivity and stability of the THP group in this compound.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The tetrahydropyran ring in this compound is not planar and exists predominantly in a chair conformation. beilstein-journals.org Molecular modeling, including both molecular mechanics and quantum chemical methods like DFT, is essential for performing a detailed conformational analysis. These methods can calculate the relative energies of different possible conformers (e.g., chair, boat, twist-boat) and the rotational barriers around single bonds, such as the C-O bonds of the ether linkage.

Studies on related pyran systems have shown that the preferred conformation is often the one that minimizes steric strain and unfavorable interactions like 1,3-diaxial repulsions. beilstein-journals.org For this compound, computational analysis would determine the most stable orientation of the benzaldehyde group relative to the THP ring (axial vs. equatorial attachment at the anomeric carbon) and the rotational preference around the glycosidic bond.

Furthermore, molecular modeling can elucidate intermolecular interactions, which are critical for understanding the properties of the compound in condensed phases. These models can predict how molecules of this compound interact with each other in a crystal lattice or with solvent molecules in a solution. Non-covalent interactions such as hydrogen bonding (if interacting with protic solvents), dipole-dipole interactions, and van der Waals forces can be identified and their strengths quantified. beilstein-journals.org

Advanced Computational Approaches in Synthetic Design and Prediction (e.g., Retrosynthesis Software)

Modern organic synthesis is increasingly benefiting from advanced computational tools that can predict reaction outcomes and even design entire synthetic routes. Retrosynthesis software, such as SYNTHIA™, utilizes a vast database of chemical reactions and expert-coded rules to propose viable synthetic pathways for a given target molecule. sigmaaldrich.comsynthiaonline.com

For a target like this compound, a retrosynthesis program would work backward from the final product. It would identify the key bond formations and suggest precursor molecules. A likely retrosynthetic disconnection would be the cleavage of the acetal (B89532) linkage, suggesting 4-hydroxybenzaldehyde and 3,4-dihydropyran as the starting materials for the final protection step. organic-chemistry.orgwikipedia.org The software can evaluate multiple pathways, filter them based on user-defined criteria (e.g., cost of starting materials, number of steps, exclusion of certain reagents), and provide links to relevant literature for the proposed reaction steps. sigmaaldrich.comsynthiaonline.com This accelerates the process of synthetic route design and helps chemists identify novel or more efficient ways to synthesize the target compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

| 3,4-dihydropyran |

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Routes to 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

The classical synthesis of this compound involves the acid-catalyzed reaction of 4-hydroxybenzaldehyde (B117250) with 3,4-dihydro-2H-pyran (DHP). While effective, this method can suffer from drawbacks such as the use of corrosive acids and the potential for side reactions. Future research will likely focus on developing greener and more efficient synthetic protocols.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, and supported acids, offers advantages in terms of catalyst recyclability, reduced waste, and milder reaction conditions. organic-chemistry.orgrsc.org Research into novel heterogeneous catalysts with enhanced activity and selectivity for the tetrahydropyranylation of 4-hydroxybenzaldehyde is a promising direction.

Solvent-Free and Aqueous Conditions: Shifting towards solvent-free reaction conditions or the use of environmentally benign solvents like water can significantly improve the sustainability of the synthesis. lookchem.com The development of catalysts and reaction protocols that are effective in these media is a critical goal. lookchem.com

Flow Chemistry: Continuous flow synthesis offers benefits such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

| Catalyst Type | Advantages | Challenges |

| Homogeneous Acids (e.g., HCl, H2SO4) | High reaction rates | Corrosive, difficult to separate from product, potential for side reactions |

| Heterogeneous Catalysts (e.g., Zeolites, Clays) | Recyclable, milder conditions, reduced waste | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations |

| Biocatalysts (e.g., Lipases) | High selectivity, mild conditions, environmentally friendly | Limited substrate scope, potential for enzyme denaturation |

Exploration of New Reactivity Patterns and Chemoselective Transformations

The aldehyde and the THP-protected phenol (B47542) moieties in this compound offer distinct reactive sites. Future research will aim to uncover new reactivity patterns and develop highly chemoselective transformations that can selectively target one functional group while leaving the other intact.

Potential research directions include: